8-[2-(3-Cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
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Description
The compound “8-[2-(3-Cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The spirocyclic part of the molecule is the "1-oxa-8-azaspiro[5.5]undecane" . This structure contains both oxygen (oxa) and nitrogen (aza) atoms in the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a spirocyclic structure, a phenyl group, a cyclopropyl group, an acetyl group, and a carbonitrile group . The presence of these different functional groups would likely result in a variety of chemical properties.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the acetyl or carbonitrile groups in this compound) could influence its solubility in different solvents .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drug molecules or bioactive compounds. Without specific information about this compound’s biological activity, it’s difficult to comment on its mechanism of action .
Safety and Hazards
Properties
IUPAC Name |
8-[2-(3-cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c22-15-19-21(9-1-2-12-25-21)10-4-11-23(19)20(24)14-16-5-3-6-18(13-16)17-7-8-17/h3,5-6,13,17,19H,1-2,4,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSXANJFZHDSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCN(C2C#N)C(=O)CC3=CC(=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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